molecular formula C15H14N2O B2369891 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 240143-41-3

1-phenethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2369891
CAS No.: 240143-41-3
M. Wt: 238.29
InChI Key: PBAGJXUKLXPDRX-UHFFFAOYSA-N
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Description

1-phenethyl-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.29. The purity is usually 95%.
BenchChem offers high-quality 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-phenylethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAGJXUKLXPDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 1 Phenethyl 1h Benzo D Imidazol 2 3h One Derivatives

General Synthetic Routes to the Benzimidazole (B57391) Core

The construction of the fundamental benzimidazole ring system can be achieved through several established chemical strategies. These methods primarily fall into two categories: condensation reactions involving two separate components and intramolecular cyclization of a single precursor molecule.

One of the most traditional and widely utilized methods for assembling the benzimidazole core is the condensation of ortho-phenylenediamines (or 1,2-benzenediamines) with various carbonyl-containing compounds. nih.govrsc.org This approach is valued for its straightforwardness and the availability of a wide array of starting materials. connectjournals.com

The reaction typically involves condensing an o-phenylenediamine with aldehydes, carboxylic acids, or their derivatives like orthoesters. rsc.orgconnectjournals.com The process often requires acidic conditions and elevated temperatures to facilitate the dehydration and subsequent cyclization. connectjournals.com A variety of catalysts have been developed to improve reaction efficiency and mildness, including:

Nanomaterial Catalysts: Zinc oxide nanoparticles (ZnO-NPs) have been used to catalyze the reaction between o-phenylenediamine and various aldehydes, sometimes employing techniques like ball-milling. rsc.org

Acid Catalysts: Lewis acids such as TiCl₃OTf and bismuth nitrate have proven effective in promoting the condensation under mild conditions. rsc.org

Metal Catalysts: Compounds like MgCl₂·6H₂O serve as efficient catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. rsc.org

The general mechanism for the nano-ZnO catalyzed reaction involves the activation of the aldehyde by the catalyst, followed by a nucleophilic attack from the diamine. The resulting intermediate undergoes intramolecular cyclization and deprotonation to yield the final benzimidazole product. mdpi.com

Table 1: Catalysts in Condensation Reactions for Benzimidazole Synthesis

Catalyst Type Specific Catalyst Example Reactants Key Features
Nanomaterial ZnO-NPs o-phenylenediamine, Aldehydes Solvent-free conditions, catalyst recyclability. vinhuni.edu.vnrsc.org
Acid Catalyst Bismuth Nitrate o-phenylenediamine, Aldehydes Room temperature reaction, good yields. rsc.org

Another common condensation approach is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid. semanticscholar.org

Intramolecular cyclization strategies offer an alternative route to the benzimidazole core, starting from a single molecule that already contains the necessary components for ring formation. These methods can provide greater control over the final structure and are often achieved under transition-metal-free or metal-catalyzed conditions.

A notable transition-metal-free method involves the intramolecular C-H amidation of imines. organic-chemistry.org In this process, crude imines, formed from the condensation of o-phenylenediamine derivatives and aldehydes, undergo cyclization using molecular iodine under basic conditions. This avoids the need to purify the less stable imine intermediates. organic-chemistry.org Another approach is a base-mediated intramolecular N-arylation reaction, where an N-(2-haloaryl) amidine cyclizes in the presence of a base like potassium carbonate, often in an environmentally benign solvent like water. nih.gov

Palladium-catalyzed C-N cross-coupling reactions are also powerful tools for intramolecular cyclization. bohrium.comtandfonline.com In these tandem processes, an ortho-functionalized aniline can be coupled with an aryl halide, followed by an intramolecular C–N coupling step to form the heterocyclic product. tandfonline.com Similarly, nickel-catalyzed methods have been developed for the endo-selective C-H cyclization of benzimidazoles with alkenes, providing polycyclic imidazole structures. acs.org

Table 2: Examples of Intramolecular Cyclization Conditions

Method Catalyst/Reagent Substrate Type Solvent
C-H Amidation Molecular Iodine / Base Crude Imines Not specified
N-Arylation K₂CO₃ (base) N-(2-iodoaryl)benzamidine Water
Pd-Catalyzed C-N Coupling Pd₂(dba)₃ / Xphos o-phenylene diamine, Substituted benzaldehyde Toluene

Specific Synthetic Pathways for 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one and Analogues

Synthesizing the specific target molecule, 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one, and its analogues requires more tailored approaches that build upon the general principles of benzimidazole formation.

The synthesis of benzimidazoles can be achieved starting from o-nitroanilines. This route involves a reductive cyclization process. For example, a redox condensation between o-nitroanilines and alcohols can be promoted by sodium sulfide in combination with iron(III) chloride hexahydrate to yield benzimidazole heterocycles. organic-chemistry.org Another method employs a one-pot conversion where the nitro group of an aromatic 2-nitroamine is reduced using iron powder and formic acid, which also facilitates the imidazole cyclization, leading to high yields. organic-chemistry.org This pathway is valuable due to its compatibility with a wide range of functional groups. organic-chemistry.org

A transition-metal-free transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl (B1604629) amines or alcohols, using reagents like KOtBu and Et₃SiH, also provides benzimidazoles in good yields. organic-chemistry.org

2-Mercaptobenzimidazole (2-MBI) serves as a versatile starting material for producing various derivatives. ijptjournal.comnih.gov The synthesis of the 2-MBI core itself can be accomplished by reacting a substituted o-phenylene diamine with carbon disulfide in the presence of potassium hydroxide. ijptjournal.com

Once the 2-MBI is formed, it can be further functionalized. For instance, S-alkylation is a common transformation. ijptjournal.com A synthetic route to create complex benzamides starts with 2-MBI. The process involves reacting 2-MBI with 4-(2-chloroacetamido)benzoic acid to form 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. This intermediate is then converted to an acid chloride using thionyl chloride and subsequently reacted with various substituted anilines to yield the final amide products. nih.gov These multi-step syntheses demonstrate how the pre-formed benzimidazole core can be elaborated into more complex target molecules. nih.gov

While direct evidence for the use of the Wittig reaction in the synthesis of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one is not prominent in the provided context, the principles of its application can be inferred for creating specific analogues. The Wittig reaction is a powerful method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.

In the context of benzimidazole synthesis, this reaction could be employed to introduce an alkene-containing substituent onto the benzimidazole core. For example, a benzimidazole derivative bearing an aldehyde functional group could be reacted with a suitable phosphonium ylide to generate an analogue with a phenethyl-like side chain containing a double bond. This would be a key step in a multi-step synthesis to build complex side chains on the benzimidazole scaffold.

Advanced Synthetic Methodologies

Modern synthetic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for constructing complex molecules. In the context of benzimidazole synthesis, this has led to the development of advanced methodologies that minimize waste and avoid harsh reaction conditions.

The use of water as a solvent in organic synthesis is highly advantageous from both an environmental and economic perspective. Recently, water-mediated approaches have been successfully applied to the synthesis of benzimidazole derivatives. One notable method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of potassium carbonate in water at 100 °C. mdpi.com This technique provides benzimidazole derivatives in moderate to high yields without the need for any additional reagents or catalysts. mdpi.com This approach is significant as it demonstrates a straightforward carbon-nitrogen cross-coupling reaction performed exclusively in water. mdpi.com

Another example is the water-mediated Wittig reaction used to synthesize a caffeic acid phenethyl amide (CAPA) analogue, where the catechol group is replaced by a benzimidazole bioisostere. mdpi.com The reaction proceeds by stirring a phosphonium salt and a benzimidazole-carbaldehyde in water with sodium hydroxide at 70°C, achieving a high yield. mdpi.com These methods highlight water's potential as a viable medium for constructing the benzimidazole core, reducing reliance on volatile and toxic organic solvents.

Table 1: Examples of Water-Mediated Synthesis of Benzimidazole Derivatives

Starting Materials Reagents and Conditions Product Yield (%) Reference
N-(2-iodoaryl)benzamidine K₂CO₃, water, 100 °C, 30 h 2-substituted-1H-benzo[d]imidazole Moderate to High mdpi.com

Avoiding transition-metal catalysts in synthesis is a key goal of green chemistry, as it prevents contamination of the final products with residual metals and reduces costs. A significant transition-metal-free approach for synthesizing the benzimidazole ring system is the direct base-mediated intramolecular N-arylation reaction. mdpi.com This method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in water with only a base like potassium carbonate, completely avoiding the use of a metal catalyst. mdpi.com

Another one-pot, transition-metal-free synthesis of a benzimidazole derivative, 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole, has been developed from o-phenylenediamine, an aldehyde, and dimethyl sulfoxide (DMSO). researchgate.net In this reaction, DMSO serves as both the solvent and a reagent, providing a straightforward and efficient pathway to the desired product. researchgate.net Such methods are valuable for their simplicity, reduced environmental impact, and ease of product purification.

Derivatization and Scaffold Modifications of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one

The derivatization of the benzimidazole scaffold is a primary strategy for modulating its chemical and biological properties. A wide range of modifications can be introduced at various positions of the benzimidazole ring system.

One common approach involves the modification of 2-aminobenzimidazole. For instance, 1H-Benzo[d]imidazol-2-amine can react with benzyl halides to yield 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.comresearchgate.net These intermediates can be further treated with phenylchloroformate to produce a series of phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. connectjournals.comresearchgate.net

Another strategy involves the one-pot reaction of 2-coumaranone, aryl aldehydes, and 2-aminobenzimidazole, which yields aminobenzimidazole-coumaranone conjugates. nih.gov This reaction, catalyzed by triethylamine, produces complex hybrid molecules with yields up to 85%. nih.gov

The benzimidazole core can also be modified through reactions at the N-H position and by introducing substituents at the 2-position. For example, (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one can be synthesized from 2-acetyl benzo[d]imidazole and dimethylformamide dimethylacetal (DMF-DMA). researchgate.net This enaminone derivative can then undergo further cyclization reactions to create more complex fused heterocyclic systems. researchgate.net

In a different synthetic route, the reaction between o-phenylenediamine and 2-benzoylcyclohexanone in an acidic ethanol solution unexpectedly yields 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, demonstrating a novel scaffold modification through ring-opening of the cyclohexanone followed by cyclocondensation. mdpi.com Furthermore, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold itself has been a subject of chemical modulation to develop new compounds. researchgate.net

The introduction of alkyne functionalities has also been explored. 2-(Phenylethynyl)-1-tertbutoxycarbonylbenzimidazoles can be synthesized and subsequently undergo silver carbonate/trifluoroacetic acid-catalyzed cyclization to form 1H-Benzo mdpi.comnih.govimidazo[1,2-c] mdpi.comconnectjournals.comoxazin-1-one derivatives. nih.gov

Table 2: Selected Derivatization and Scaffold Modifications of Benzimidazoles

Starting Scaffold Reagents/Reaction Type Resulting Derivative/Scaffold Reference
1H-Benzo[d]imidazol-2-amine Benzyl halides, then Phenylchloroformate Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates connectjournals.comresearchgate.net
2-Aminobenzimidazole 2-Coumaranone, Aryl aldehydes 3-{(1H-benzo[d]imidazol-2-yl)aminomethyl}benzofuran-2(3H)-ones nih.gov
2-Acetyl benzo[d]imidazole Dimethylformamide dimethylacetal (DMF-DMA) (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one researchgate.net
o-Phenylenediamine 2-Benzoylcyclohexanone 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one mdpi.com

Spectroscopic and Analytical Characterization of 1 Phenethyl 1h Benzo D Imidazol 2 3h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N-substituted benzimidazolone derivatives, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence of the phenethyl group and the benzimidazolone core.

¹H NMR: In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, the protons of the benzimidazolone ring system typically appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. For analogues like 1,2-diphenyl-1H-benzo[d]imidazole, the aromatic protons present as a series of multiplets in this region rsc.org. The protons of the phenethyl substituent would exhibit characteristic signals. The methylene (-CH2-) protons adjacent to the nitrogen atom are expected to appear as a triplet, while the methylene protons adjacent to the phenyl group would also be a triplet. The phenyl group protons of the phenethyl moiety would show multiplets in the aromatic region. For comparison, in 2-phenyl-1H-benzo[d]imidazole, the aromatic protons are observed as multiplets between δ 7.15 and 8.24 ppm in DMSO-d6 rsc.org.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the benzimidazolone ring is a key diagnostic signal, typically appearing significantly downfield. For instance, in 1,2-diphenyl-1H-benzo[d]imidazole analogues, the carbon atoms of the benzimidazole ring resonate at various positions, with signals observed around δ 110-153 ppm rsc.org. The carbons of the phenethyl group would also have distinct chemical shifts, with the methylene carbons appearing in the aliphatic region and the phenyl carbons in the aromatic region.

Interactive Data Table: ¹H and ¹³C NMR Data for Benzimidazole Analogues

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,2-Diphenyl-1H-benzo[d]imidazoleCDCl₃7.89 (d, 1H), 7.57 (d, 2H), 7.50-7.48 (m, 3H), 7.32-7.25 (m, 8H)152.4, 143.0, 137.2, 137.0, 130.0, 129.9, 129.5, 129.4, 128.5, 128.3, 127.4, 123.3, 123.0, 120.0, 110.5
2-Phenyl-1H-benzo[d]imidazoleDMSO-d₆12.88 (s, 1H), 8.24–8.14 (m, 2H), 7.64–7.47 (m, 5H), 7.27–7.15 (m, 2H)Not provided
2-Cyclohexyl-1H-benzo[d]imidazoleDMSO-d₆12.11 (s, 1H), 7.60 (dd, 2H), 7.22-7.17 (m, 2H), 2.79 (tt, 1H), 2.00 (d, 2H), 1.77 (d, 2H), 1.72-1.51 (m, 3H), 1.46-1.15 (m, 3H)157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern can provide further structural information. Common fragmentation pathways for related benzimidazole derivatives have been studied. For instance, in the mass spectra of 2-(2-methoxyphenyl)-1H-benzo[d]imidazoles, characteristic fragments are observed that correspond to the stable benzimidazole core and the substituted phenyl ring researchgate.netmdpi.com. For 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one, fragmentation would likely involve the cleavage of the bond between the ethyl group and the nitrogen atom, as well as fragmentation of the phenethyl side chain.

Interactive Data Table: Mass Spectrometry Data for Benzimidazole Analogues

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
2-(2-methoxyphenyl)-1H-benzo[d]imidazoleEI224 (100%)223 (63%), 194 (61%), 119 (54%)
2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochlorideESI316 (87%)113 (100%), 56 (73%)
4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-oneLC-MS (negative mode)[M-H]⁻ = 268Dimeric ion [2M-H]⁻ = 536

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one would show characteristic absorption bands for the carbonyl group, aromatic rings, and C-H bonds.

The most prominent feature in the IR spectrum of a benzimidazolone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1680-1720 cm⁻¹ connectjournals.com. The N-H stretching vibration of the benzimidazolone ring, if present (i.e., in the parent compound), would appear as a broad band around 3200-3400 cm⁻¹. For N-substituted derivatives like the title compound, this N-H band would be absent. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the phenethyl group would be observed around 2850-2960 cm⁻¹ rsc.org.

Interactive Data Table: IR Spectroscopy Data for Benzimidazole Analogues

CompoundSample PhaseC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
1,2-Diphenyl-1H-benzo[d]imidazoleNeatNot applicable1596, 14983059 (Ar-H stretch), 2925, 2853 (Aliphatic C-H stretch)
1,3-disubstituted benzimidazol-2-onesKBr or ATR1697-17201499-16082864-2930 (CH₂ stretch)
2-(Naphthalen-1-yl)-1H-benzo[d]imidazoleKBrNot applicable1591 (C=N)3323 (N-H stretch)

Elemental Analysis and Chromatographic Techniques

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is used to confirm the empirical and molecular formula. For novel benzimidazole derivatives, the experimentally found percentages of C, H, and N are typically within ±0.4% of the calculated values, confirming the purity of the synthesized compound rsc.org.

Chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the progress of reactions and assessing the purity of the final product. For benzimidazole derivatives, TLC is often performed on silica gel plates, and the retention factor (Rf) is reported for a specific solvent system rsc.org. HPLC can be used for both analytical and preparative purposes, providing quantitative information about the purity of the compound and allowing for the isolation of highly pure samples nih.gov.

Interactive Data Table: Elemental Analysis and Chromatographic Data for Benzimidazole Analogues

CompoundElemental Analysis (Calculated)Elemental Analysis (Found)Chromatographic Data
2-Phenyl-1H-benzo[d]imidazoleC: 80.39%, H: 5.19%, N: 14.42%C: 80.43%, H: 5.22%, N: 14.44%Not provided
2-Cyclohexyl-1H-benzo[d]imidazoleC: 77.96%, H: 8.05%, N: 13.99%C: 78.01%, H: 8.08%, N: 14.03%Not provided
4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-oneNot providedNot providedLC-MS Retention Time = 5.37 min

In Vitro Biological Activity Profiles of 1 Phenethyl 1h Benzo D Imidazol 2 3h One Derivatives

Antitumor and Anticancer Activity

Benzimidazole (B57391) derivatives have demonstrated considerable potential as anticancer agents, operating through various mechanisms such as the inhibition of critical enzymes like topoisomerase I, interference with DNA processes, and disruption of microtubule formation. nih.gov

Efficacy against Human Cancer Cell Lines

A substantial body of research has demonstrated the cytotoxic effects of benzimidazole derivatives against a wide array of human cancer cell lines. Novel synthesized 1H-benzo[d]imidazoles (BBZs) have shown potent activity, with some compounds exhibiting 50% growth inhibition (GI₅₀) at concentrations ranging from 0.16 to 3.6 μM across a panel of 60 different cancer cell lines. nih.govacs.org For instance, compound 12b from one study was identified as a particularly potent molecule. nih.govacs.org

Similarly, a series of (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone derivatives showed moderate to good cytotoxic activity against HBL-100 (human breast) and HeLa (human cervical) cell lines. ijirt.org One derivative with a 2-nitrophenyl substitution was most active against HBL-100 cells with an IC₅₀ value of 82.07 µM, while another with a 3-nitrophenyl group was more effective against HeLa cells with an IC₅₀ of 126.13 µM. ijirt.org

Further studies on benzimidazole-benzohydrazide hybrids revealed excellent cytotoxic effects against four different cancer cell lines, with IC₅₀ values between 7.82 and 21.48 μM. nih.gov Another benzimidazole derivative, se-182, showed significant antiproliferative activity against HepG2 (human liver) and A549 (human lung) cancer cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. The activity against HepG2 cells was notably more potent than the standard anticancer drug cisplatin.

Compound TypeCell LineActivity MetricValue (µM)Reference
Novel 1H-benzo[d]imidazoles (BBZs)NCI-60 PanelGI₅₀0.16 - 3.6 nih.govacs.org
Benzimidazole-pyridin-imidazole methanoneHBL-100 (Breast)IC₅₀82.07 ijirt.org
Benzimidazole-pyridin-imidazole methanoneHeLa (Cervical)IC₅₀126.13 ijirt.org
Benzimidazole-benzohydrazide hybrid (6c)VariousIC₅₀7.82 - 10.21 nih.gov
Benzimidazole derivative (se-182)HepG2 (Liver)IC₅₀15.58
Benzimidazole derivative (se-182)A549 (Lung)IC₅₀15.80
Benzimidazole derivative (se-182)MCF-7 (Breast)IC₅₀32.73
5-nitro-1H-benzimidazole derivative (Compound 3)A-549, HCT-116, MCF-7IC₅₀More active than doxorubicin researchgate.net

Apoptosis Induction in Cancer Cells

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through various cellular pathways.

For example, certain benzimidazole/1,2,3-triazole hybrids have been found to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov One lead compound from a study on benzimidazole-benzohydrazide hybrids was shown to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by the upregulation of caspase-3 and Bax and the downregulation of Bcl-2. nih.gov

Flow cytometry analysis has confirmed the pro-apoptotic effects of these derivatives. Treatment of HepG2 cells with a specific benzimidazole hybrid resulted in a significant decrease in viable cells (from 97.58% to 63.93%) and a corresponding increase in apoptotic cells. nih.gov Other studies have revealed that potent benzimidazole derivatives can cause a prominent arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govacs.org This disruption of the cell cycle is a key step that often leads to apoptosis. The induction of apoptosis is a critical indicator of the potential of these compounds as effective chemotherapeutic agents. mdpi.com

Antimicrobial Activity

The benzimidazole scaffold is a privileged structure in the development of antimicrobial agents, with various derivatives showing efficacy against a wide range of bacteria, fungi, and viruses. nih.gov

Antibacterial Efficacy

Derivatives of 1H-benzo[d]imidazole have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values for various derivatives against common pathogens.

For instance, a series of 2-phenyl benzimidazole derivatives showed notable antibacterial activity, with some compounds being more effective against Gram-negative bacteria and others against Gram-positive bacteria when compared to ampicillin. spast.org Another study of 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives found moderate to good activity (MIC range of 10–20 mg/mL) against Staphylococcus aureus and Escherichia coli. niscpr.res.in Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives displayed high activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values less than 1 µg/mL. nih.gov

Compound TypeBacterial StrainMIC ValueReference
Indolylbenzo[d]imidazoles (3ao, 3aq)S. aureus (including MRSA)< 1 µg/mL nih.gov
Indolylbenzo[d]imidazoles (3aa, 3ad)S. aureus3.9–7.8 µg/mL nih.gov
Benzimidazole derivative (4a)B. subtilis12.5 µg/mL nih.gov
Benzimidazole derivative (4a)P. aeruginosa25 µg/mL nih.gov
Benzimidazole-aryl sulfonamides (2, 3, 5, 7, 15)S. aureus ATCC 653810–20 mg/mL niscpr.res.in
Benzimidazole-aryl sulfonamides (2, 3, 5, 7, 15)E. coli ATCC 873910–20 mg/mL niscpr.res.in
Bis-benzimidazole diamidine compoundsGram-positive bacteria0.12–0.5 mg/L mdpi.com
Benzimidazole & phenyl-substituted benzyl (B1604629) ethersGram-positive bacteria0.39–0.78 mg/L mdpi.com

Antifungal Efficacy

Benzimidazole derivatives are also well-known for their antifungal properties. Research has highlighted their effectiveness against various fungal pathogens, particularly Candida and Aspergillus species.

A series of benzimidazole-1,3,4-oxadiazole compounds were tested against several Candida species, with some derivatives showing activity comparable to or better than the standard drugs amphotericin B and ketoconazole. nih.gov Two compounds, 4h and 4p, were particularly potent against Candida albicans, with a MIC₅₀ value of 1.95 µg/mL. nih.gov Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed low MIC values of 3.9 µg/mL against C. albicans. nih.gov

Other studies have also confirmed the broad-spectrum antifungal potential of this class of compounds. researchgate.netnih.gov For example, some 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives displayed moderate to good activity against C. albicans and Aspergillus niger with MIC values in the range of 10–20 mg/mL. niscpr.res.in The combination of imidazole derivatives with other agents, such as sodium dodecyl sulphate (SDS), has also been shown to synergistically enhance their antifungal activity, significantly lowering their MIC values. mdpi.com

Compound TypeFungal StrainMIC ValueReference
Benzimidazole-1,3,4-oxadiazole (4h, 4p)C. albicans1.95 µg/mL (MIC₅₀) nih.gov
Benzimidazole-1,3,4-oxadiazole (4p)C. krusei7.8 µg/mL (MIC₅₀) nih.gov
Indolylbenzo[d]imidazole (3ag, 3aq)C. albicans3.9 µg/mL nih.gov
Benzimidazole derivative (4a, 4b)C. albicans6.25 - 12.5 µg/mL nih.gov
Benzimidazole-aryl sulfonamides (2, 3, 5, 7, 15)C. albicans ATCC 1023110–20 mg/mL niscpr.res.in
Benzimidazole-aryl sulfonamides (2, 3, 5, 7, 15)A. niger ATCC 627510–20 mg/mL niscpr.res.in
3-(1H-Imidazol-1-yl)propan-1-one O-4-chlorobenzoyl oxime (5j)C. albicans0.0054 µmol/mL dntb.gov.ua

Antiviral Efficacy

The structural versatility of benzimidazole derivatives has led to their investigation as potential antiviral agents. They have shown inhibitory activity against a range of RNA and DNA viruses.

A series of 1H-benzo[d]imidazole-5-carboxamide derivatives were synthesized and screened for activity against Yellow Fever Virus (YFV) and Zika Virus (ZIKV), both significant public health threats. researchgate.net One compound demonstrated efficacy against both YFV (EC₅₀ = 1.7 µM) and ZIKV (EC₅₀ = 4.5 µM). researchgate.net Other studies have highlighted the broad-spectrum antiviral potential of this scaffold, with activity reported against viruses such as Coxsackie virus B4, Bovine Viral Diarrhea Virus (BVDV), Herpes Simplex Virus-1 (HSV-1), and Vaccinia Virus (VV). nih.gov For instance, one 2-phenylbenzimidazole analog exhibited an immense antiviral profile against VV with an EC₅₀ of 0.1 µM, while others showed promising activity against BVDV with EC₅₀ values as low as 0.8 µM. nih.gov Furthermore, certain 5-nitro-1H-benzimidazole derivatives showed promising activity against the rotavirus Wa strain. researchgate.net

Anti-inflammatory and Analgesic Properties

Derivatives of the benzimidazole scaffold have been investigated for their potential as anti-inflammatory and analgesic agents. In vitro assays are crucial in the initial stages of this research to determine the mechanisms and potency of these compounds.

One study focused on a series of 2-substituted benzimidazole derivatives and evaluated their anti-inflammatory potential through an in vitro oxidative burst assay using a luminol-enhanced chemiluminescence technique. nih.gov Several of these compounds demonstrated notable inhibitory activity. Specifically, compounds designated as B2, B4, B7, and B8 exhibited lower IC50 values than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov This suggests a potent in vitro anti-inflammatory effect. The findings from these in vitro tests were later supported by in vivo models, which confirmed a comparable anti-inflammatory effect to diclofenac sodium. nih.gov

While these studies provide insight into the anti-inflammatory potential of the broader benzimidazole class, specific in vitro analgesic data for 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one derivatives were not detailed in the reviewed literature. However, the demonstrated anti-inflammatory activity often correlates with analgesic effects, as inflammation is a key mediator of pain.

CompoundIn Vitro Anti-inflammatory Activity (IC50)Reference
B2Lower than Ibuprofen nih.gov
B4Lower than Ibuprofen nih.gov
B7Lower than Ibuprofen nih.gov
B8Lower than Ibuprofen nih.gov
Ibuprofen (Standard)Standard Reference nih.gov

Enzyme and Receptor Modulation Activities

A series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized and assessed for their ability to inhibit the human and porcine forms of D-amino acid oxidase (DAAO). nih.govnih.gov The inhibitory potency of these compounds was found to be significantly influenced by the size and position of substituents on the benzene ring. nih.govnih.gov

The IC50 values for this class of DAAO inhibitors ranged from 70 nM to over 100 µM. nih.govnih.gov For instance, the parent compound, 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one (referred to as 6a in the study), demonstrated an IC50 value of 0.6 µM against human DAAO. nih.gov Systematic modifications to this initial structure led to the identification of more potent inhibitors. nih.gov

CompoundDAAO Inhibitory Activity (IC50)Reference
1-hydroxy-1H-benzo[d]imidazol-2(3H)-one (6a)0.6 µM (human DAAO) nih.gov
Compound 50.02 µM (human DAAO) nih.gov
Compound 50.08 µM (porcine DAAO) nih.gov

A study focused on the discovery of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives as inhibitors of protein tyrosine kinase 6 (PTK6). nih.gov A lead compound was identified from a chemical library, and a series of derivatives were synthesized to explore their structure-activity relationship. nih.gov

The in vitro inhibitory activity of these compounds against PTK6 was evaluated. Among the synthesized derivatives, compounds 20 and 21 were identified as particularly potent inhibitors. nih.gov These compounds also demonstrated selectivity for PTK6 and inhibited the phosphorylation of specific PTK6 substrates in a cellular context. nih.gov

CompoundIn Vitro PTK6 Inhibitory Activity (IC50)Reference
Compound 200.12 µM nih.gov
Compound 210.52 µM nih.gov

A comprehensive review of the scientific literature did not yield specific in vitro studies on the inhibition of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) by 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one derivatives.

A thorough search of published scientific studies did not reveal any specific in vitro research on the carbonic anhydrase inhibitory activity of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one derivatives.

Specific in vitro data regarding the inhibition of nucleoside transporters by 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one derivatives were not found in the reviewed scientific literature.

Sigma Receptor Interactions

Derivatives of the benzimidazolone core have been identified as potent and selective ligands for sigma (σ) receptors, particularly the σ2 subtype. nih.govnih.gov Sigma receptors are recognized as significant targets for the development of therapeutics for a variety of central nervous system disorders and other conditions. nih.govnih.gov

A series of benzimidazolone derivatives were synthesized and evaluated for their binding affinity and selectivity for both σ1 and σ2 receptors through in vitro radioligand binding assays. nih.gov Several of these compounds demonstrated high affinity for the σ2 receptor, with Ki values ranging from 0.66 to 68.5 nM. nih.govnih.gov The selectivity for the σ2 receptor over the σ1 receptor was notable, with selectivity ratios (σ1/σ2) ranging from 5.8 to as high as 1139. nih.govnih.gov

Structure-activity relationship (SAR) studies revealed that modifications at the N-3 position of the benzimidazolone ring and the choice of the cyclic amine motif significantly influenced both affinity and selectivity. For instance, replacing a 1-cyclohexylpiperazine group with a 1-(4-fluorophenyl)piperazine group markedly improved selectivity for the σ2 receptor subtype. nih.gov Furthermore, functionalization at the N-3 position with groups such as n-propyl or n-pentyl was found to be optimal for enhancing affinity and selectivity for the σ2 receptor. sunyempire.edu

One particular derivative, 1-{4-[4-(4-fluorophenyl)piperazin-1-yl]butyl}-3-propyl-1,3-dihydrobenzimidazol-2-one dihydrochloride, not only showed high in vitro affinity but also demonstrated in vivo activity by reducing the convulsive effects of cocaine in a rodent model. nih.govnih.gov These findings underscore the potential of benzimidazolone derivatives as selective σ2 receptor ligands for further pharmacological research. nih.govmdpi.com

Table 1: Sigma Receptor Binding Affinities of Selected Benzimidazolone Derivatives

Compound IDN-3 SubstituentCyclic Amine Moietyσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)
5 H1-cyclohexylpiperazine15.325.40.6
6 H1-(4-fluorophenyl)piperazine30.75.35.8
14 Propyl1-(4-fluorophenyl)piperazine7520.661139

Note: Data extracted from a study on benzimidazolone-based selective σ2 receptor ligands. nih.gov

Anthelmintic Activity

Benzimidazole derivatives are a well-established class of anthelmintic agents used to treat infections caused by parasitic worms. hygeiajournal.comfrontiersin.org Their mechanism of action often involves interfering with vital cellular processes in the parasites. The in vitro anthelmintic activity of various benzimidazole derivatives has been evaluated using the adult Indian earthworm, Pheretima posthuma, which has anatomical and physiological resemblance to intestinal roundworm parasites in humans. hygeiajournal.comwjpls.org

In these assays, the efficacy of the compounds is determined by observing the time taken for paralysis and subsequent death of the earthworms. Studies have shown that 2-substituted benzimidazole derivatives exhibit significant anthelmintic activity, in some cases comparable or superior to the standard drug albendazole. srce.hrorientjchem.org For example, 2-phenylbenzimidazole was found to show potent activity, causing paralysis and death in a shorter time compared to the standard, piperazine (B1678402) citrate. hygeiajournal.com

The concentration of the derivative plays a crucial role in its activity, with higher concentrations generally leading to a faster onset of paralysis and death. wjpls.orgorientjchem.org A study on novel 2-phenyl benzimidazole-1-acetamide derivatives found that several compounds were more effective at causing the death of worms than albendazole. srce.hr Similarly, pyrazole-bearing benzimidazole derivatives also showed dose-dependent anthelmintic activity. thepharmajournal.com

Table 2: Anthelmintic Activity of Benzimidazole Derivatives against Pheretima posthuma

CompoundConcentration (mg/mL)Time to Paralysis (min)Time to Death (min)
2-Methyl-1H-benzimidazole100--
2-Phenylbenzimidazole-0.93 ± 0.231.32 ± 0.15
Albendazole (Standard)25--
Piperazine Citrate (Standard)-1.45 ± 0.132.18 ± 0.13

Note: Data compiled from multiple studies on the anthelmintic activity of benzimidazole derivatives. hygeiajournal.comwjpls.org Dashes indicate data not specified in the cited sources.

Other Reported Biological Activities

Beyond their interactions with sigma receptors and anthelmintic effects, derivatives of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one have been investigated for a range of other biological activities.

Benzimidazole derivatives have been recognized for their antioxidant potential. mdpi.comindexcopernicus.com The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation. d-nb.infonih.gov

In one study, various 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were assessed for their in vitro antioxidant properties. nih.gov The results showed that most of the synthesized compounds exhibited inhibitory activity against lipid peroxidation, with inhibition rates ranging from 15% to 57% at a concentration of 10⁻³ M. nih.gov The most potent compound in this series, which had a p-bromophenyl substituent, achieved 57% inhibition of lipid peroxidation. nih.gov

Another study investigating benzazole derivatives found that a benzamido-substituted 2-benzylbenzoxazole compound had a high DPPH scavenging activity of 85% at a 10⁻³ M concentration, which was comparable to the well-known antioxidant butylated hydroxytoluene (BHT). d-nb.info The antioxidant activity of benzimidazoles is often associated with their unique core structure, which can effectively scavenge free radicals. mdpi.com

Table 3: Antioxidant Activity of Selected Benzimidazole Derivatives

Derivative TypeAssayConcentration% Inhibition / Activity
2-(Arylmethylene) acetohydrazideLipid Peroxidation10⁻³ M15-57%
2-p-Tolyl-1H-benzimidazoleDPPH Scavenging-IC50: 773 µM
2-(4-Methoxyphenyl)-1H-benzimidazoleDPPH Scavenging-IC50: 800 µM
2-(1H-benzimidazol-2-yl)phenolDPPH Scavenging-IC50: 1974 µM

Note: Data compiled from studies on the antioxidant properties of benzimidazole derivatives. nih.govresearchgate.net Dashes indicate data not specified in the cited sources.

Certain benzimidazole derivatives have demonstrated immunomodulatory properties. A study on the benzimidazole derivative 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD) investigated its potential in a Freund's complete adjuvant (FCA)-induced arthritic rat model. nih.gov

The findings revealed that this derivative played a role in attenuating joint inflammation, as well as bone and cartilage erosion. Its immunomodulatory effects were linked to the downregulation of pro-inflammatory markers, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). nih.gov This suggests that specific benzimidazole derivatives can modulate the immune response, which could be beneficial in the context of autoimmune disorders like rheumatoid arthritis. nih.gov Another study also pointed to the potential of benzimidazolium derivatives to have high anti-leishmanial activity against Leishmania infantum, the causative agent of visceral leishmaniasis. researchgate.net

Benzimidazole and its derivatives, including benzimidazolones, have been identified as effective corrosion inhibitors for various metals and alloys in aggressive environments. nih.govsemanticscholar.org These heterocyclic compounds can adsorb onto the metal surface, forming a protective film that mitigates the corrosive action of acidic, basic, or salt solutions. semanticscholar.orgrsc.org

The effectiveness of these compounds stems from the presence of heteroatoms (nitrogen, oxygen, sulfur) and aromatic rings in their structure, which act as active centers for adsorption. nih.gov A study on 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimidazol-2-one (CHBI) as a corrosion inhibitor for copper in a 3.5 wt.% NaCl solution demonstrated a high inhibition rate of 86.49% at a concentration of 10⁻³ M. nih.gov

Electrochemical studies have shown that benzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. rsc.org Theoretical studies using Density Functional Theory (DFT) have further supported these experimental findings, correlating the molecular structure of the inhibitors with their protective performance. nih.govresearchgate.net

Table 4: Corrosion Inhibition Efficiency of Benzimidazole Derivatives

InhibitorMetalCorrosive MediumInhibition Efficiency (%)
1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimidazol-2-oneCopper3.5 wt.% NaCl86.49
(1H-benzimidazol-2-yl)methanethiolCarbon Steel1.0 M HCl88.2
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazoleCarbon Steel1.0 M HCl95.4

Note: Data compiled from studies on the corrosion inhibition properties of benzimidazole derivatives. nih.govrsc.org

Pharmacological and Molecular Mechanisms of Action for 1 Phenethyl 1h Benzo D Imidazol 2 3h One Derivatives

Enzyme Inhibition Pathways

Derivatives of the benzimidazole (B57391) scaffold are recognized for their capacity to inhibit a range of enzymes involved in various pathological processes, from inflammation to microbial infections and cell proliferation.

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into pro-inflammatory prostaglandins. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. nih.gov Research into related heterocyclic compounds, such as imidazolones, has demonstrated their potential as anti-inflammatory agents through COX inhibition. nih.gov Studies on novel oxazolone (B7731731) and imidazolone (B8795221) derivatives have shown that these compounds can exhibit significant anti-inflammatory and analgesic activities, with the most potent compounds displaying good selectivity for the COX-2 isozyme. nih.gov This inhibitory action on the COX pathway is a key mechanism by which such compounds can reduce inflammation. nih.gov

The 5-lipoxygenase (5-LOX) enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov The benzimidazole core has been a foundation for developing potent 5-LOX inhibitors. For instance, a series of 2-substituted benzimidazol-4-ols were synthesized and evaluated for their ability to inhibit cell-free 5-lipoxygenase. nih.gov Certain derivatives, particularly those containing a methoxylated or hydroxylated benzyl (B1604629) group, demonstrated significant inhibitory activity. nih.gov The structure-activity profile of these compounds highlights the importance of specific substitutions on the benzimidazole ring for potent 5-LOX inhibition. nih.gov

Below is a table summarizing the 5-LOX inhibitory activity of selected benzimidazole-4-ol derivatives compared to standard inhibitors.

Inhibitory Activity of Benzimidazole Derivatives on 5-Lipoxygenase

CompoundDescriptionInhibitory Activity ComparisonSource
Compound 36 (2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol)Methoxylated benzyl group derivativeShowed similar in vivo activity to phenidone (B1221376) and nordihydroguaiaretic acid nih.gov
Compound 39Methoxylated benzyl group derivativeShowed similar in vivo activity to phenidone and nordihydroguaiaretic acid nih.gov
Compound 41Hydroxylated benzyl group derivativeShowed similar in vivo activity to phenidone and nordihydroguaiaretic acid nih.gov
Compound 57 (5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol)Trifluoromethyl derivativeInhibited monocyte accumulation in a pleural exudate model of inflammation, similar to dexamethasone nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a vital target for antimicrobial and anticancer therapies. wikipedia.orgnih.govbepls.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for cell proliferation. nih.govbepls.com DHFR inhibitors disrupt this process, leading to cell death. nih.gov This class of drugs includes classical antifolates and non-classical, lipophilic molecules that can passively diffuse into cells. nih.gov The development of novel, selective human DHFR inhibitors is an active area of research, with various heterocyclic scaffolds being explored for their potential to bind to the enzyme's active site. wikipedia.orgnih.gov

The enzyme 14α-demethylase is a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in higher eukaryotes. nih.gov It has become a primary target for azole antifungal agents. nih.gov Research has shown that benzimidazole derivatives can be designed to target this enzyme. researchgate.net A study on benzimidazole-1,2,4-triazole derivatives revealed significant antifungal potential, with some compounds exhibiting higher activity than the standard drugs voriconazole (B182144) and fluconazole. researchgate.net Molecular docking studies indicated that these compounds could bind effectively within the active site of 14α-demethylase, suggesting that benzimidazole-based structures can serve as new leads for fungicidal agents targeting this enzyme. researchgate.net

The following table presents the minimum inhibitory concentration (MIC) values for select compounds against C. glabrata.

Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives Against C. glabrata

CompoundMIC (μg/mL)Source
6b0.97 researchgate.net
6i0.97 researchgate.net
6j0.97 researchgate.net
Voriconazole (Standard)Higher than 0.97 researchgate.net
Fluconazole (Standard)Higher than 0.97 researchgate.net

Receptor and Transporter Interactions

Beyond enzyme inhibition, benzimidazole derivatives have been shown to interact with specific cellular receptors. A notable example is their interaction with the GABA-A receptor, a key player in the central nervous system. A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govnih.gov These compounds preferentially interact with the α1/γ2 interface of the receptor, a novel strategy for addressing certain neurological dysfunctions. nih.govnih.gov The 1H-benzo[d]imidazole scaffold is considered a bioisostere of the imidazo[1,2-a]pyridine (B132010) motif, which is known to target this specific receptor interface. nih.gov This research provides a valuable chemical template for developing new GABA-A receptor ligands with improved metabolic stability. nih.govnih.gov

Cellular Pathway Modulation

Derivatives of benzimidazole and related structures can modulate various intracellular signaling pathways, often through the inhibition of specific kinases.

PI3Kinase Pathway: The Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in critical intracellular signaling processes. nih.gov The gamma-isoform (PI3Kγ), expressed mainly in leukocytes, plays a significant role in inflammatory diseases. nih.gov Investigation into phenethyl benzo nih.govnih.govoxazin-3-ones, which share the phenethyl group with the subject compound, led to the identification of potent, single-digit nanomolar inhibitors of PI3Kγ. nih.gov

Multi-Kinase Inhibition: Benzimidazole-based hybrids have been developed as multi-kinase inhibitors, targeting several oncogenic signaling pathways simultaneously. nih.gov These compounds have shown the potential to inhibit kinases such as EGFR, HER2, VEGFR, and BRAF. nih.gov For example, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides demonstrated excellent cytotoxic effects against multiple cancer cell lines. nih.gov

Protein Tyrosine Kinase 6 (PTK6) Inhibition: Derivatives of the specific 1H-benzo[d]imidazol-2(3H)-one core have been identified as novel inhibitors of Protein Tyrosine Kinase 6 (PTK6). researchgate.net Certain (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives showed excellent inhibition of PTK6 both in vitro and at the cellular level, with IC50 values in the sub-micromolar range. researchgate.net

Wnt Signaling Pathway: The Wnt signaling pathway is crucial in cell development and is often dysregulated in cancers like colorectal cancer (CRC). Traf2- and Nck-interacting kinase (TNIK) is a key regulator of this pathway and a potential therapeutic target. nih.gov Research on benzo[d]oxazol-2(3H)-one derivatives, a structurally related class, led to the discovery of potent TNIK inhibitors. The most active compound showed an IC50 value of 0.050 μM against TNIK and effectively suppressed the proliferation of CRC cells by inhibiting the aberrant activation of Wnt signaling. nih.gov

Syk Kinase and Allergic Response: The compound AT9283, a complex pyrazole-benzimidazole derivative, is a multi-targeted kinase inhibitor that has been shown to inhibit Spleen tyrosine kinase (Syk). biomolther.org This inhibition suppresses mast cell-mediated allergic responses, including degranulation and the secretion of pro-inflammatory cytokines like IL-4 and TNF-α. biomolther.org

Apoptosis Induction

Derivatives of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one have been investigated for their potential to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. Research into benzimidazole derivatives suggests that their pro-apoptotic effects are often mediated through the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Studies on various benzimidazole-based compounds have shown they can upregulate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase cascades, particularly caspase-3 and caspase-9. nih.gov

Specifically, a study on 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives, which include a 1-phenethyl substituted compound, demonstrated their efficacy in inhibiting the growth of various human tumor cell lines. One of the lead compounds in this study was found to induce apoptosis in HCC1937 breast cancer cells in a concentration-dependent manner. nih.gov The cytotoxic activity of these derivatives is highlighted by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Antitumor Activity of 5-(morpholinosulfonyl)-1-phenethyl-1H-benzo[d]imidazol-2(3H)-one (Compound 5o)

Cell Line IC50 (μM)
A549 (Lung Carcinoma) >10
HCC1937 (Breast Carcinoma) 6.8
MDA-MB-468 (Breast Carcinoma) >10

Data sourced from a study on 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives. nih.gov

Protein Phosphorylation Inhibition

The inhibition of protein phosphorylation is another critical mechanism through which 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one derivatives may exert their therapeutic effects. Protein kinases, the enzymes that catalyze phosphorylation, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The benzimidazole scaffold is a well-established template for the design of protein kinase inhibitors. nih.gov

Derivatives of the closely related benzimidazol-2(3H)-one have been identified as potent inhibitors of specific protein kinases. For instance, (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives have been shown to inhibit protein tyrosine kinase 6 (PTK6), an enzyme implicated in the progression of certain cancers. researchgate.net The inhibitory activity of these compounds is demonstrated by their low micromolar IC50 values.

Inhibitory Activity of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one Derivatives against PTK6

Compound In vitro IC50 (μM)
Compound 20 0.12
Compound 21 0.52

Data from a study on PTK6 inhibitors. researchgate.net

Furthermore, other benzimidazole derivatives have been developed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), another important enzyme in signaling pathways. researchgate.net The ability of the benzimidazole core to fit into the ATP-binding pocket of kinases makes it a versatile platform for developing targeted inhibitors of protein phosphorylation.

Interference with Microbial Biosynthesis

In addition to their anticancer properties, derivatives of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one belong to a class of compounds known for their broad-spectrum antimicrobial activity. researchgate.net N-substituted benzimidazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. nih.govresearchgate.net

The antimicrobial mechanism of benzimidazoles is believed to involve the inhibition of essential biosynthetic pathways in microorganisms. For instance, some benzimidazole derivatives are known to inhibit the synthesis of microbial nucleic acids and proteins. One of the proposed mechanisms for some thieno[2,3-d]pyrimidine (B153573) derivatives bearing a benzimidazole moiety is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial tRNA modification and protein synthesis. mdpi.com

The antimicrobial potential of N-substituted benzimidazole derivatives is quantified by their minimum inhibitory concentration (MIC) against different pathogens.

Antimicrobial Activity of Selected N-substituted Benzimidazole Derivatives (MIC in μg/mL)

Compound Bacillus thuringiensis Candida albicans Escherichia coli
Compound 4 3.12 3.12 6.25
Compound 5d 3.12 3.12 6.25

Data from a study on the antimicrobial evaluation of N-substituted benzimidazole derivatives. nih.gov

While the precise mechanisms by which 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one derivatives interfere with microbial biosynthesis are a subject of ongoing research, the existing data on related compounds underscore their potential as novel antimicrobial agents.

Structure Activity Relationship Sar Studies of 1 Phenethyl 1h Benzo D Imidazol 2 3h One Analogues

Influence of Substituent Nature and Position on Biological Activity

The biological activity of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one analogues is significantly influenced by the nature and position of substituents on the benzimidazole (B57391) ring system, the N1-phenethyl moiety, and the phenyl ring of the phenethyl group.

Modifications to the benzimidazole ring system have been a key area of investigation in the development of new therapeutic agents. The introduction of various substituents at different positions of this bicyclic heteroaromatic ring can profoundly impact the biological activity of the resulting compounds.

In a series of synthesized 6-substituted 1H-benzimidazole derivatives, the starting materials were benzene-1,2-diamine derivatives with a 4-Cl or 4-NO2 group. These were then used to prepare N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov The synthesis of N-1 derivatives was achieved using 1H-benzimidazole derivatives and substituted halides in the presence of a base. nih.gov

The general synthetic pathway for 2-substituted benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes, a method that benefits from the wide availability of various aldehydes. connectjournals.com While many synthetic strategies exist, some suffer from drawbacks such as high reaction temperatures, long reaction times, and the use of toxic solvents. connectjournals.com

The following table summarizes the effects of representative substitutions on the benzimidazole ring on anticancer activity, as observed in various studies on benzimidazole analogues.

Position of SubstitutionSubstituentEffect on Anticancer Activity
C-2Aryl groupOften essential for activity, with specific substitutions on the aryl ring modulating potency.
N-1Benzyl (B1604629) groupCan enhance activity, with substitutions on the benzyl ring further influencing potency.
C-5/C-6Electron-withdrawing groups (e.g., -Cl, -NO2)Can increase or decrease activity depending on the specific compound and target.
C-5/C-6Electron-donating groups (e.g., -OCH3)Variable effects on activity.

The N1-phenethyl moiety plays a crucial role in the interaction of these compounds with their biological targets. Modifications to this group, including the nature of the substituent on the phenyl ring, have been shown to significantly alter biological activity.

In a study of norhydromorphone (B170126) analogues, which also feature an N-phenethyl group, it was found that this moiety can change an opioid agonist to an antagonist in certain opioid structures. nih.gov However, this is not a universal outcome, as most N-phenethyl-substituted opioids are potent μ-opioid receptor (MOR) agonists. nih.gov This highlights the nuanced role of the N-phenethyl group in determining the pharmacological profile of a compound.

The synthesis of optically pure (−)-N-substituted hydromorphone analogs with different substituents on the N-phenethyl moiety was achieved through N-alkylation of a secondary amine intermediate. nih.gov

The following table illustrates the impact of modifications to the N1-phenethyl moiety on the activity of various bioactive molecules, providing insights that may be applicable to 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one analogues.

ModificationExample SubstituentObserved Effect on Activity
Substitution on the Phenyl Ringp-chloroIn norhydromorphone analogues, led to nanomolar binding affinity at MOR and DOR. nih.gov
Replacement of Phenyl RingHeterocyclic ringCan alter receptor selectivity and potency.
Alteration of Ethyl LinkerShortening or lengthening the chainCan impact binding affinity by changing the distance between the benzimidazole core and the phenyl ring.

Strategic placement of substituents on the phenyl ring of the phenethyl group is a critical aspect of optimizing the biological activity of these analogues. The electronic and steric properties of these substituents can fine-tune the interaction with the target protein.

In the context of norhydromorphone analogues, a p-chloro-phenethyl substituent resulted in a compound with nanomolar binding affinity at both MOR and DOR, acting as a potent partial agonist at MOR and a full potent agonist at DOR. nih.gov This demonstrates that a simple halogen substitution can have a profound impact on the pharmacological profile.

The synthesis of these substituted analogues often involves the reaction of a precursor amine with a suitably substituted phenethyl halide or a related electrophile.

The following table summarizes the effects of various substitutions on the phenyl ring of the N-phenethyl group, based on findings from related compound series.

Position of SubstitutionSubstituentGeneral Effect on Activity
para (4-position)-Cl, -F, -CH3Often leads to increased potency and can influence receptor selectivity.
meta (3-position)-OCH3Can either enhance or diminish activity depending on the specific target.
ortho (2-position)-Cl, -CH3May lead to a decrease in activity due to steric hindrance.

Stereochemical Considerations and Activity

Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds, and 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one analogues are no exception. The three-dimensional arrangement of atoms in these molecules can significantly affect their interaction with chiral biological macromolecules such as receptors and enzymes.

In a study of aminobenzimidazole-coumaranone conjugates, specifically 3-{(1H-benzo[d]imidazol-2-yl)aminomethyl}benzofuran-2(3H)-ones, the researchers successfully isolated two isomers of compounds 4b and 4c. nih.gov Their absolute configurations were determined to be (S, R) for compound 4b and (R, S) for compound 4c using electronic circular dichroism and confirmed via TD-DFT calculations. nih.gov The antimicrobial potential of both the synthesized racemic compounds and their enantiopure isomers was evaluated, revealing that stereochemistry can influence biological activity. nih.gov

Pharmacophore Elucidation for Specific Target Interactions

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one analogues, pharmacophore models can help to understand their interactions with specific biological targets and guide the design of new, more potent compounds.

A ligand-based pharmacophore model was generated for a set of epigenetic inhibitors, which included features such as hydrogen bond acceptors (HBA), a hydrogen bond donor (HBD), and an aromatic ring (AR). mdpi.com This type of model can be used to screen large databases of compounds to identify new potential inhibitors.

In another study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives with anti-inflammatory activity, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated. semanticscholar.org The model consisted of two aromatic rings and one hydrogen bond acceptor, and the degree to which the test compounds fit this model correlated with their selective COX-2 inhibition. semanticscholar.org

Based on the general structure of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the benzimidazole system.

A second aromatic ring feature from the phenyl group of the phenethyl moiety.

A hydrogen bond acceptor from the carbonyl oxygen of the benzimidazolone ring.

A hydrophobic feature associated with the ethyl linker.

Strategies for Improving Potency and Selectivity

The improvement of potency and selectivity is a primary goal in drug discovery. For 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one analogues, several strategies can be employed based on the SAR data.

One key strategy is the introduction of specific substituents at key positions. For example, as seen in related series, the addition of a halogen or a small alkyl group at the para-position of the phenyl ring of the phenethyl moiety can enhance potency.

Another approach is to modify the linker between the benzimidazole core and the phenyl ring. Altering the length or rigidity of this linker can optimize the spatial orientation of the key pharmacophoric features, leading to improved binding affinity and selectivity.

Computational Chemistry and Molecular Modeling Applications in 1 Phenethyl 1h Benzo D Imidazol 2 3h One Research

Molecular Docking Studies

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (a potential drug molecule) into the binding site of a target protein.

Molecular docking studies have been instrumental in predicting the binding affinities of various benzimidazole (B57391) derivatives to their biological targets. For instance, studies on aminobenzimidazole-coumaranone conjugates have revealed strong receptor binding affinities, with values ranging from -7.5 to -10.5 kcal/mol, which in some cases surpass those of standard drugs. nih.gov Similarly, molecular docking of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds with a modeled 3D structure of Plasmodium falciparum adenylosuccinate lyase (PfADSL) showed binding energies between -6.85 and -8.75 kcal/mol. nih.gov These studies underscore the potential of the benzimidazole scaffold, likely shared by 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one, to form stable and high-affinity interactions with various protein targets. The binding energy, often expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Predicted Binding Affinities of Selected Benzimidazole Derivatives

Compound Class Target Protein Predicted Binding Affinity (kcal/mol)
Aminobenzimidazole-coumaranone conjugates Not specified -7.5 to -10.5

Beyond predicting binding affinity, molecular docking provides a detailed analysis of the interactions between a ligand and the amino acid residues within the active site of a target protein. For derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole, molecular docking studies have been conducted to understand their binding to potential targets such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases from various microorganisms. nih.gov These analyses reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. For example, in the study of 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, quantum-chemical calculations highlighted the primary role of classic N-H…N and C-H…N hydrogen bonds in forming the basic structural motif, with their importance being comparable to stacking interactions. mdpi.com Such insights are vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors based on the 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one scaffold.

Homology Modeling for Target Identification and Characterization

In cases where the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be employed to construct a reliable 3D model. This technique relies on the amino acid sequence of the target protein and its similarity to a protein with a known structure (the template). For instance, the 3D structure of Plasmodium falciparum adenylosuccinate lyase (PfADSL) was modeled using the SWISS-MODEL web server, as its experimental crystal structure was not available in the Protein Data Bank. nih.gov The resulting model, which had a good quality and reliability, was then used for molecular docking studies with benzimidazole derivatives. nih.gov This approach is particularly valuable for identifying and characterizing novel drug targets for compounds like 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one, thereby expanding their potential therapeutic applications.

Quantum Chemical Calculations and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide insights into the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and intermolecular interactions. For example, DFT analysis at the B3LYP/6-311G(d,p) level has been used to optimize the structures of novel N-substituted imidazole-phenothiazine hybrids and to determine their quantum chemical descriptors. nih.gov In another study, the absolute configurations of aminobenzimidazole-coumaranone conjugates were confirmed using TD-DFT calculations. nih.gov Such calculations can be applied to 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one to predict its reactivity, stability, and potential sites for metabolic transformation, as well as to refine the parameters used in molecular docking simulations for more accurate predictions.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach allows for the rapid and cost-effective screening of vast chemical spaces. For instance, a virtual screening of 1,2,4-triazole (B32235) derivatives was performed to assess their antioxidant activity against several key enzymes that regulate oxidative stress. pensoft.net Building on the benzimidazole scaffold, virtual libraries of derivatives of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one can be designed by introducing various substituents at different positions. These virtual libraries can then be screened against a panel of biological targets to identify promising lead compounds for further experimental validation. This strategy significantly accelerates the process of discovering novel therapeutic agents.

Medicinal Chemistry Approaches and Future Research Directions for 1 Phenethyl 1h Benzo D Imidazol 2 3h One Derivatives

Rational Drug Design Principles for Benzimidazole (B57391) Scaffolds

The benzimidazole nucleus is a significant pharmacophore in medicinal chemistry, largely because it is isosteric to naturally occurring purine (B94841) nucleosides, allowing it to readily interact with the biopolymers of living systems. isca.meresearchgate.net This structural similarity is a cornerstone of rational drug design for this class of compounds. researchgate.net The design of novel derivatives is guided by an understanding of their structure-activity relationships (SAR), where specific substitutions on the benzimidazole core modulate pharmacological activity.

Key positions for substitution on the benzimidazol-2-one (B1210169) scaffold that influence biological activity include:

N1-position: The 1-phenethyl group in the parent compound is a critical lipophilic substituent. Modifications here can significantly alter potency, selectivity, and pharmacokinetic properties. SAR studies have revealed that the presence of different heterocyclic or aryl substituents at the N1 position can enhance activities like anti-inflammatory effects. arabjchem.org

C2-position: The carbonyl group at the C2 position is a key feature of the benzimidazolone subclass. It can participate in hydrogen bonding with biological targets.

Computational methods, including molecular docking, are increasingly used to predict the binding affinity of newly designed benzimidazole derivatives with their protein targets, accelerating the drug discovery process. researchgate.netnih.gov This target-based drug design approach allows for the rational optimization of lead compounds to improve their efficacy and reduce potential off-target effects. researchgate.net

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. cambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.com For derivatives of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one, this approach can be used to improve metabolic stability, enhance solubility, modulate potency, or reduce toxicity.

Common bioisosteric replacements relevant to this scaffold include:

Aromatic Ring Bioisosteres: The phenyl ring of the N1-phenethyl group is a frequent target for bioisosteric replacement. Common replacements include other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com More novel, non-classical isosteres such as bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have also been explored in medicinal chemistry to mimic the phenyl group, often resulting in improved metabolic properties and solubility. dundee.ac.uk

Carbonyl Group Bioisosteres: The C2-carbonyl group of the benzimidazolone ring can be replaced with other functional groups capable of acting as hydrogen bond acceptors.

Scaffold Hopping: In some cases, the entire benzimidazol-2-one core can be replaced by a different heterocyclic system with similar spatial and electronic properties, such as a benzo[d]oxazol-2(3H)-one. nih.govnih.gov This "scaffold hopping" can lead to the discovery of novel chemical series with improved drug-like properties.

The following table summarizes common bioisosteric replacements used in drug design.

Original GroupBioisosteric Replacement(s)Potential Advantage
PhenylPyridyl, Thienyl, Bicyclo[1.1.1]pentaneModulate polarity, improve solubility, alter metabolic profile cambridgemedchemconsulting.comdundee.ac.uk
-OH-F, -OMe, -NH2Alter hydrogen bonding capacity, improve membrane permeability cambridgemedchemconsulting.com
-CH=-N=Modify geometry and electronic properties cambridgemedchemconsulting.com
t-ButylTrifluoromethyl oxetaneDecrease lipophilicity, improve metabolic stability cambridgemedchemconsulting.com
Amide1,2,3-Triazole, 1,3,4-OxadiazoleIncrease metabolic stability, alter binding interactions nih.gov

Development of Novel Analogues with Enhanced Pharmacological Profiles

The development of novel analogues of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one aims to create compounds with superior efficacy, selectivity, and pharmacokinetic profiles. This is achieved through systematic structural modifications based on SAR studies. arabjchem.orgresearchgate.net

A notable example in a closely related scaffold is the discovery of benzo[d]oxazol-2(3H)-one derivatives as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment. nih.gov SAR studies revealed that substitutions on the N-benzyl ring were critical for inhibitory activity. For instance, compound 8g in the study, which features a 3-cyano-4-fluorophenyl group, demonstrated the highest potency against TNIK. nih.gov This highlights how tuning the electronics and sterics of substituents can lead to significant gains in potency. nih.gov

Similarly, research into 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I has shown that the nature of substituents on the phenyl ring and the length of alkyl chains at other positions are crucial for activity. nih.gov A combination of a trifluoromethyl (-CF3) group on a phenyl ring and a longer alkyl chain on a piperazine (B1678402) moiety resulted in significant toxicity to cancer cells. nih.gov

The table below presents data from a study on benzo[d]oxazol-2(3H)-one derivatives as TNIK inhibitors, illustrating the impact of substitution on potency. nih.gov

CompoundR Group (Substitution)TNIK IC₅₀ (µM)
8a 4-Fluorophenyl0.22
8c 4-Chlorophenyl0.20
8e 4-Cyanophenyl0.16
8f 3-Cyanophenyl0.11
8g 3-Cyano-4-fluorophenyl0.050

These examples underscore the principle that rational modification of the core structure and its substituents can lead to the development of analogues with significantly enhanced pharmacological profiles. arabjchem.orgresearchgate.netnih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. semanticscholar.orgtandfonline.com The traditional "one-target, one-molecule" approach may be insufficient for such conditions. semanticscholar.org Polypharmacology, where a single drug interacts with multiple targets, has emerged as a promising strategy. nih.gov Multi-target-directed ligands (MTDLs) are single chemical entities rationally designed to modulate multiple targets simultaneously, potentially offering superior efficacy and a lower propensity for drug resistance. tandfonline.comnih.gov

The benzimidazole scaffold is well-suited for the design of MTDLs due to its versatile binding capabilities. nih.gov For instance, in the context of Alzheimer's disease, benzothiazole-based derivatives (a related sulfur-containing scaffold) have been developed as MTDLs that inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's pathology. semanticscholar.org This strategy aims to address both symptomatic (cholinergic deficiency) and disease-modifying (neuroinflammation and oxidative stress) aspects of the disease with a single molecule. semanticscholar.org

The exploration of the polypharmacology of existing benzimidazole-based drugs has also yielded new therapeutic opportunities. nih.gov In silico target prediction studies on benzimidazole anthelmintics being repurposed for cancer therapy have highlighted previously unknown, cancer-relevant molecular targets, providing a mechanistic basis for their observed antitumor effects. nih.gov This approach allows for the identification of compounds that affect multiple targets, which might improve effectiveness and overcome acquired resistance to conventional therapies. nih.gov

Emerging Applications and Non-Traditional Therapeutic Uses

The structural versatility of the benzimidazole core has led to its exploration in a variety of non-traditional therapeutic areas, often through drug repurposing. nih.gov Drug repurposing is an attractive strategy that involves identifying new uses for approved drugs, which can significantly shorten the drug development timeline and reduce costs. nih.gov

A prominent example is the repurposing of benzimidazole-based anthelmintics, such as mebendazole (B1676124) and flubendazole, as anticancer agents. nih.govnih.gov These compounds, traditionally used to treat parasitic infections, have shown potent antiproliferative effects in various cancer cell lines, including those derived from pancreatic and colorectal cancers. nih.gov Their anticancer activity is often attributed to the inhibition of microtubule polymerization, a mechanism shared with established chemotherapy agents, but they may also act on other cancer-relevant pathways. nih.gov

Furthermore, derivatives of the benzimidazole scaffold are being investigated for a wide range of other applications. These include roles as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) for the potential treatment of Alzheimer's disease and as potent and selective agonists for cannabinoid receptors (CB2) for the management of chronic pain. rsc.orgnih.gov These emerging applications highlight the remarkable adaptability of the benzimidazole scaffold and ensure its continued relevance in modern drug discovery. nih.govimpactfactor.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via alkylation of the benzimidazolone core with phenethyl bromide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like K₂CO₃. Catalysts such as tetra-n-butylammonium bromide (TBAB) enhance reaction efficiency by phase transfer . Ultrasonic irradiation may reduce reaction time and improve purity, as demonstrated in analogous benzimidazolone syntheses .
  • Critical Parameters : Solvent choice, temperature, and catalyst loading significantly impact yield. For example, TBAB at 5 mol% increased yields from ~60% to >85% in similar alkylation reactions .

Q. How can the structure of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve the planar benzimidazolone core and perpendicular phenethyl chain geometry. SHELX programs (e.g., SHELXL) are standard for refinement, with hydrogen-bonding networks (N–H⋯O) stabilizing crystal packing .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~10.8 ppm for NH in DMSO-d₆) and HRMS (exact mass match within 2 ppm) validate molecular identity .

Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

  • Screening Workflow :

Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.

Target Engagement : Enzymatic inhibition assays (e.g., EGFR or PLD inhibition) using fluorescence-based protocols .

ADMET Prediction : SwissADME or ADMETLab 2.0 for pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Advanced Research Questions

Q. How does the phenethyl substituent affect the compound’s binding to phospholipase D (PLD) isoforms?

  • SAR Insights : The phenethyl group enhances hydrophobic interactions with PLD1’s catalytic pocket. Docking studies (AutoDock Vina) show that substituent length and branching influence selectivity. For example, replacing phenethyl with piperidin-4-yl shifts preference toward PLD2, as seen in bioisostere analogs .
  • Experimental Validation : Competitive inhibition assays with IC₅₀ ratios (PLD1/PLD2) <0.1 indicate isoform selectivity .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in cytotoxicity data may arise from polymorphic forms. Single-crystal X-ray diffraction (SCXRD) identifies hydrogen-bonding variations (e.g., N–H⋯O vs. C–H⋯π) that alter solubility and bioavailability. For example, a dihedral angle >80° between the phenethyl chain and benzimidazolone plane correlates with reduced aqueous solubility .
  • Mitigation Strategy : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) across batches to ensure consistency .

Q. What computational methods predict the compound’s interaction with EGFR tyrosine kinase?

  • Protocol :

Molecular Docking : Use Glide (Schrödinger) with a refined EGFR crystal structure (PDB: 1M17). The benzimidazolone core aligns with the ATP-binding site, while the phenethyl group occupies a hydrophobic subpocket .

MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å).

Free Energy Calculations : MM/GBSA predicts ΔG binding (<-8 kcal/mol indicates high affinity) .

Q. Why do some derivatives show conflicting results in antimicrobial vs. anticancer assays?

  • Hypothesis : Structural features favoring membrane penetration (e.g., logP >3) may enhance antibacterial activity but reduce specificity for cancer targets. For example, adding sulfonyl groups (e.g., 5-hydrosulfonyl derivatives) improves antitumor activity by enhancing hydrogen bonding with PLD, while reducing Gram-negative bacterial inhibition .
  • Validation : Parallel screening against S. aureus (MIC) and MCF-7 cells (IC₅₀) under standardized conditions .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Docking : AutoDock Vina or Glide for target interaction analysis .
  • Synthesis Optimization : DoE (Design of Experiments) to map reaction parameter effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.